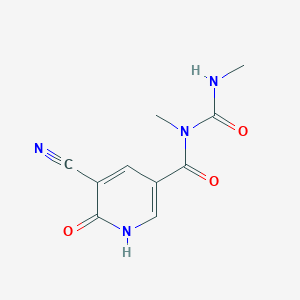

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea

Description

Properties

IUPAC Name |

5-cyano-N-methyl-N-(methylcarbamoyl)-6-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O3/c1-12-10(17)14(2)9(16)7-3-6(4-11)8(15)13-5-7/h3,5H,1-2H3,(H,12,17)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNUJIEXOIXYPOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)N(C)C(=O)C1=CNC(=O)C(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine ring, followed by the introduction of cyano and oxo groups. The final step involves coupling the pyridine derivative with dimethylurea under controlled conditions, often using catalysts to enhance yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The cyano and oxo groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrano-Pyrazole Derivatives

Compounds such as 6-amino-1-(2-chlorophenyl)-4-(3-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]-pyrazole-5-carbonitrile (3s) share structural motifs with the target compound, including a dihydropyridine core and nitrile substituents. However, 3s incorporates a pyrazole ring fused to a pyran system, resulting in a larger molecular framework. Key differences:

Benzyl-Substituted Dihydropyridines

1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6) () features a benzyl group and carboxylic acid substituent. While both compounds share a dihydropyridine backbone, the target molecule replaces the benzyl group with a dimethylurea-carbonyl chain and introduces a cyano group.

Compound 6’s carboxylic acid group enhances polarity, likely improving aqueous solubility compared to the target compound’s urea moiety .

Functional Group Analysis

- Urea vs. Amide Linkages: The target compound’s 1,3-dimethylurea group contrasts with amide-linked derivatives (e.g., Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (7) in ).

- Cyanosubstitution: The 5-cyano group in the target compound may enhance electron-withdrawing effects compared to halogenated analogues (e.g., 1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)azetidine-3-carboxylic acid in ), altering reactivity and stability .

Physicochemical and Pharmacokinetic Profiles

Biological Activity

1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential therapeutic applications based on diverse research findings.

The compound's molecular formula is with a molecular weight of 220.18 g/mol. The IUPAC name is N-carbamoyl-5-cyano-N-methyl-6-oxo-1H-pyridine-3-carboxamide. Its structural characteristics include a dihydropyridine ring and both cyano and carbonyl functional groups, which contribute to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C9H10N4O3 |

| Molecular Weight | 220.18 g/mol |

| IUPAC Name | N-carbamoyl-5-cyano-N-methyl-6-oxo-1H-pyridine-3-carboxamide |

| InChI Key | BQOBKBNNFFBVDD-UHFFFAOYSA-N |

Synthesis

The synthesis of this compound typically involves the Hantzsch pyridine synthesis method, which combines an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The introduction of the cyano group is achieved through nucleophilic substitution using cyanating agents like sodium cyanide. The carbonyl group can be introduced via oxidation reactions using agents such as potassium permanganate.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. Notably, it exhibited significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MICs) reported as low as 4 µg/mL against resistant strains. In contrast, it showed no activity against the fungal strain Candida albicans, indicating a selective profile for mycobacterial targets .

Table 1: Antimicrobial Activity Data

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 1-(5-Cyano-6-oxo...) | M. tuberculosis (resistant) | 4 |

| 1-(5-Cyano-6-oxo...) | C. albicans | >100 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that 1-(5-Cyano-6-oxo...) exhibits low toxicity towards human SH-SY5Y neuronal cells, with some derivatives showing no cytotoxic effects at tested concentrations. This safety profile enhances its potential for therapeutic applications .

Table 2: Cytotoxicity Results

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| 1-(5-Cyano-6-oxo...) | SH-SY5Y | >50 |

| 1-(5-Cyano-6-oxo...) | SH-SY5Y | 50 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It can inhibit enzymes by binding to their active sites.

- Receptor Modulation : The compound may modulate cellular receptors involved in signal transduction pathways.

- Induction of Apoptosis : It has been suggested that the compound can induce programmed cell death in certain cell types by affecting cellular pathways.

Research Applications

The compound's unique structure allows it to serve as a building block in the synthesis of more complex molecules in medicinal chemistry. Its potential therapeutic properties are being explored for anti-inflammatory and anticancer applications, making it a candidate for further drug development studies .

Q & A

Basic Research Questions

Q. How can the synthesis of 1-(5-Cyano-6-oxo-1,6-dihydropyridine-3-carbonyl)-1,3-dimethylurea be optimized for higher yield and purity?

- Methodology :

- Solvent Selection : Use ethanol or DMF as solvents for refluxing, which improve reaction homogeneity and intermediate solubility .

- Temperature Control : Maintain reflux conditions (~80°C in ethanol) to ensure complete cyclization and avoid side reactions .

- Purification : Employ column chromatography or recrystallization (e.g., from aqueous DMF) to isolate the product, with yields up to 86% reported for analogous dihydropyridine derivatives .

- Table 1 : Example reaction conditions from literature:

| Step | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref |

|---|---|---|---|---|---|

| Cyclization | Ethanol | 80 | 3 | 86 | |

| Purification | DMF/H₂O | RT | - | 92* |

Q. What spectroscopic and analytical methods are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : Use H and C NMR in DMSO-d₆ to identify key protons (e.g., methyl groups at δ 2.37–2.52 ppm) and carbonyl/cyano functionalities .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve spatial arrangement of substituents, particularly the dihydropyridine ring and urea linkage .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodology :

- Store under inert atmosphere (N₂ or Ar) at –20°C to prevent oxidation of the dihydropyridine core.

- Use amber vials to minimize photodegradation, as oxo and cyano groups may be light-sensitive .

Advanced Research Questions

Q. What mechanistic pathways explain the compound’s potential biological activity?

- Methodology :

- Enzyme Inhibition Assays : Test interactions with NADPH oxidase or cyclooxygenase isoforms, as dihydropyridine derivatives are known to modulate redox and inflammatory pathways .

- Molecular Docking : Use crystal structures of target enzymes (e.g., COX-2) to model binding interactions, focusing on the urea and cyano groups’ roles in hydrogen bonding .

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

- Methodology :

- Substituent Variation : Modify the urea’s methyl groups or pyridine’s cyano substituent. For example, replace methyl with ethyl to assess steric effects on bioactivity .

- Table 2 : SAR trends for dihydropyridine derivatives:

| Substituent | Biological Activity (IC₅₀) | Ref |

|---|---|---|

| 5-Cyano | 12 μM (COX-2 inhibition) | |

| 5-Nitro | 28 μM (COX-2 inhibition) |

Q. How should researchers resolve contradictions in reported pharmacological data?

- Methodology :

- Cross-Validation : Replicate assays under standardized conditions (e.g., cell lines, incubation times). For example, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables.

Q. What in vitro and in vivo models are appropriate for evaluating therapeutic potential?

- Methodology :

- In Vitro : Use LPS-stimulated macrophages to assess anti-inflammatory activity via TNF-α/IL-6 ELISA .

- In Vivo : Test neuroprotective effects in rodent models of ischemia-reperfusion injury, monitoring biomarkers like glutathione and malondialdehyde .

Q. How can computational modeling predict metabolic pathways or toxicity?

- Methodology :

- ADMET Prediction : Use tools like SwissADME to estimate permeability (LogP) and cytochrome P450 metabolism.

- Quantum Mechanics (QM) : Calculate electron density maps to identify reactive sites prone to oxidation or hydrolysis .

Q. What regulatory guidelines apply to preclinical studies of this compound?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.